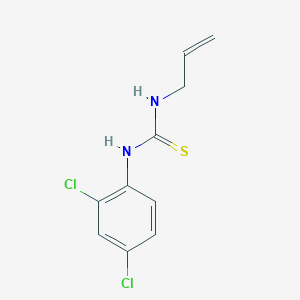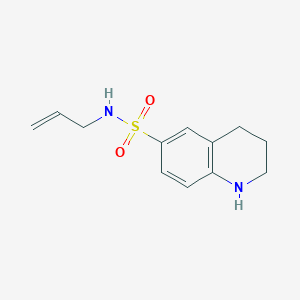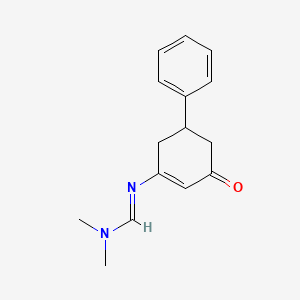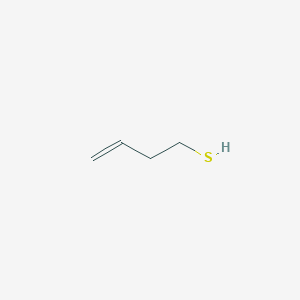![molecular formula C7H9BrN2O B12123886 [5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
[5-Bromo-2-(methylamino)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Bromo-2-(methylamino)pyridin-3-yl]methanol: is a chemical compound that belongs to the class of brominated pyridines This compound is characterized by the presence of a bromine atom at the 5th position, a methylamino group at the 2nd position, and a methanol group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-(methylamino)pyridin-3-yl]methanol typically involves the bromination of a pyridine derivative followed by the introduction of the methylamino and methanol groups. One common method involves the bromination of 2-(methylamino)pyridine, followed by a reaction with formaldehyde to introduce the methanol group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-Bromo-2-(methylamino)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [5-Bromo-2-(methylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine atom and the methylamino group allows for specific interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxypyridine: This compound has a methoxy group instead of a methylamino group, leading to different reactivity and applications.
2-(Methylamino)pyridine: Lacks the bromine atom, resulting in different chemical properties and uses.
3-Hydroxypyridine: Similar to [5-Bromo-2-(methylamino)pyridin-3-yl]methanol but without the bromine and methylamino groups.
Uniqueness: The presence of both the bromine atom and the methylamino group in this compound makes it unique. These functional groups confer specific reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
[5-bromo-2-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H9BrN2O/c1-9-7-5(4-11)2-6(8)3-10-7/h2-3,11H,4H2,1H3,(H,9,10) |
Clé InChI |
LZDCODMHLNRVKS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=N1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)

![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)

![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)

![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)
![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)

